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Compound of Interest

Piperidin-3-ylmethanol
Compound Name:

hydrochloride
CAS No.: 400771-49-5
Cat. No.: B1370018

Get Quote

Executive Summary & Compound Identity

Piperidin-3-ylmethanol hydrochloride (also known as 3-hydroxymethylpiperidine HCI) is a
critical saturated N-heterocyclic building block. It serves as a scaffold in the synthesis of GPCR
ligands, kinase inhibitors, and peptidomimetics. Its value lies in the 3-position chirality and the
orthogonal reactivity of the secondary amine and the primary alcohol.

This guide moves beyond basic data listing to explain the spectral behavior of the molecule in
its salt form, which differs significantly from the free base often found in databases.

Chemical Identity Table[1][2][3][4]
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Property

Detail

IUPAC Name

Piperidin-3-ylmethanol hydrochloride

Common Name

3-(Hydroxymethyl)piperidine HCI

CAS (Free Base)

4606-65-9

CAS (Racemic HCI)

400771-49-5 (varies by vendor)

CAS ((R)-HCI)

1124199-58-1

CAS ((S)-HCl)

1125551-75-8

Formula CeH13NOJ[1][2][3][4][5][6][71[8] - HCI

MW 151.63 g/mol (Salt); 115.17 g/mol (Base)
Appearance White to off-white hygroscopic solid

Solubility High in Water, DMSO, Methanol; Low in CHzClz,

Et20

Synthesis & Formation Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the

material. The two most common industrial routes are the hydrogenation of 3-pyridinemethanol

and the reduction of ethyl nipecotate.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reduction pathway and the salt formation step, highlighting

potential impurities (over-reduction or incomplete reduction).

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Piperidinemethanol
https://pubchem.ncbi.nlm.nih.gov/compound/70700777
https://www.synblock.com/product/4606-65-9.html?PageSpeed=noscript
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6384809.htm
https://www.chemicalbook.com/SpectrumEN_4606-65-9_1HNMR.htm
https://m.chemicalbook.com/ProdSupplierGNCB02677574.htm
https://labsolu.ca/shop/chemicals-biochemicals/organic-building-blocks/s-piperidin-3-ylmethanol-hydrochloride/
https://www.echemi.com/products/pid_Seven36482-3-piperidinemethanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370018?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HCI / Dioxane
or HCI / IPA

Impurity:

) Side Rxn_ | Unreacted Ester
Ethyl Nipecotate ~ f.....----" or Ring Openin
(Ethyl piperidine-3-carboxylate) Reduction s 5
(Reflux)
- Salt Formation
ReductonAgent | Reagent Ad dlﬂ_c_’fl_.y Plperl(?:l:we-g-élar:;ee;hanol (Precipitation) >
(LiAIH4 or BH3-THF)

Click to download full resolution via product page

Figure 1: Synthetic pathway from Ethyl Nipecotate to the HCI salt. Note that LiAlH4 reduction
requires careful quenching to avoid aluminum salts in the final product.

Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)

Critical Technical Note: Most databases display the Free Base spectrum in CDCls. The HCI salt

Piperidin-3-ylmethanol HCI
(Target)

is insoluble in CDCls and is typically run in D20 or DMSO-de. Protonation of the nitrogen

causes a significant downfield shift (deshielding) of the

-protons (positions 2 and 6) by approximately 0.5 - 0.8 ppm compared to the free base.

'H NMR (400 MHz, D20)
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Shift (

. e . Assighment
Position Multiplicity Integration Lodi
ogic
» PpPM) g
2-H (eq) 3.35-3.45 dd (Broad) 1H -proton,
deshielded by N*
6-H (eq) 3.20 - 3.30 d (Broad) 1H -proton,
deshielded by N+
Hydroxymethyl
CH2-OH 3.38-3.42 d(J~6Hz) 2H
group
Geminal to 2-
2-H (ax) 2.80-2.95 t (Broad) 1H )
H(eq), axial
Geminal to 6-
6-H (ax) 2.65-2.80 t (Broad) 1H ,
H(eq), axial
Methine chiral
3-H 1.85-2.00 m 1H
center
Ring methylene
4-H, 5-H 1.50-1.90 m 3H
envelope
High field axial
4-H (ax) 1.15-1.30 m 1H
proton

» Solvent Exchange: In D20, the -OH and -NHz* protons exchange rapidly with deuterium and
are not observed. To see these labile protons, run the sample in DMSO-de.

e DMSO-de Profile: In DMSO, you will see a broad singlet at

8.5-9.0 ppm (NH2%) and a triplet/broad singlet at

4.5-5.0 ppm (OH).

13C NMR (100 MHz, D20)
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Shift (
Carbon Type Assignment

» PpmM)
CH2-OH 63.5 CH2 Primary alcohol
C-2 ar.2 CH: -carbon (next to N)
C-6 44.8 CHz -carbon (next to N)
C-3 36.5 CH Methine (branch point)
C-4 26.1 CH2 _carbon
C-5 23.8 CH2 _carbon

Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest way to distinguish the Free Base from the Hydrochloride salt.

o Free Base: Sharp bands for C-H stretches (<3000 cm~1) and a broad O-H stretch.

o HCI Salt (Key Diagnostic): The protonated amine (

) creates a very broad, complex absorption band often referred to as the "Ammonium Band."
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Frequency (cm™?) Vibration Mode Diagnostic Value

3200 - 3400 O-H Stretch Broad, strong (H-bonded).

Critical Identifier. Very broad,
2400 - 3000 N-H* Stretch multiple sub-bands. Overlaps
C-H.

Visible as sharp spikes on top

2850 - 2950 C-H Stretch (sp?3)
of the broad N-H* band.
) Medium intensity (Amine salt
1580 - 1600 N-H Bending ]
deformation).
1050 - 1080 C-O Stretch Strong (Primary alcohol).

Mass Spectrometry (ESI-MS)

In Electrospray lonization (ESI) positive mode, the salt dissociates. You detect the cation

e Theory:

1]

e Observed lon:

o Fragmentation Pattern:
o 116.1 (Parent)
o 98.1 (Loss of H20, [M+H-18]*). Common in alcohols.

o 84.1 (Loss of CH20H or ring fragmentation).

Experimental Validation Protocols

As a researcher, you must validate the material before use in sensitive biological assays.
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Purity Check via TLC

o Stationary Phase: Silica Gel 60 F254.

o Mobile Phase: DCM : MeOH : NH4OH (85 : 14 : 1). Note: Ammonia is required to drag the
amine salt off the baseline.

 Visualization: lodine vapor (general organic) or Ninhydrin stain (amines turn purple/red).

e Rf Value: ~0.2 - 0.3 (highly dependent on ammonia concentration).

Chloride Content Titration (Potentiometric)

To ensure the stoichiometry is exactly 1:1 (critical for molarity calculations in drug screening):

Dissolve 50 mg of sample in 50 mL deionized water.

Add 1 mL of 5% HNOs.

Titrate with 0.01 M AgNOs solution using a silver electrode.

Target: ~23.4% Chloride by weight.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nim.nih.gov]

2. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14CINO | CID 70700777 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CAS 4606-65-9 | 3-Piperidinemethanol - Synblock [synblock.com]

4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

5. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]

6. 1124199-58-1 CAS|(R)-IKNE-3-F EZEEEAE |4 7= K| 48 (5B [m.chemicalbook.com]
7. labsolu.ca [labsolu.ca]

8. echemi.com [echemi.com]

9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Piperidin-3-ylmethanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370018/docs#technical-guide-spectroscopic-
characterization-of-piperidin-3-ylmethanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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